Methyl 2,2-dibromo-3-oxohept-6-enoate
CAS No.: 921226-72-4
Cat. No.: VC16949446
Molecular Formula: C8H10Br2O3
Molecular Weight: 313.97 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 921226-72-4 |
|---|---|
| Molecular Formula | C8H10Br2O3 |
| Molecular Weight | 313.97 g/mol |
| IUPAC Name | methyl 2,2-dibromo-3-oxohept-6-enoate |
| Standard InChI | InChI=1S/C8H10Br2O3/c1-3-4-5-6(11)8(9,10)7(12)13-2/h3H,1,4-5H2,2H3 |
| Standard InChI Key | UWFKRMRYUNTCJS-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C(C(=O)CCC=C)(Br)Br |
Introduction
Chemical Identity and Structural Features
Methyl 2,2-dibromo-3-oxohept-6-enoate (C₈H₁₀Br₂O₃) features a seven-carbon chain with the following substituents:
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C1: Methyl ester (–COOCH₃)
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C2: Two bromine atoms (–Br₂)
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C3: Ketone (–C=O)
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C6–C7: Double bond (–CH₂–CH₂–)
The presence of bromine atoms at C2 introduces significant steric and electronic effects, polarizing the α-carbon and enhancing its electrophilicity. The conjugated enone system (C3–C4) and ester group enable participation in cycloadditions, nucleophilic substitutions, and redox reactions.
Table 1: Hypothesized Physical Properties
Synthetic Strategies
Bromination of Methyl 3-Oxohept-6-enoate
The most plausible route involves dibromination of methyl 3-oxohept-6-enoate at the α-position. Halogenation of α-keto esters is well-documented using reagents such as N-bromosuccinimide (NBS) or bromine (Br₂) in acidic media.
Procedure:
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Dissolve methyl 3-oxohept-6-enoate in acetic acid at 0°C.
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Add bromine (2 equiv.) dropwise, stirring for 4–6 hours.
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Quench with sodium thiosulfate, extract with dichloromethane, and purify via column chromatography.
Challenges:
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Over-bromination at the double bond (C6–C7) may occur without temperature control.
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Competing aldol condensation of the α-keto ester requires inert atmospheres .
Alternative Pathway: Oxidative Bromination
A one-pot oxidation-bromination sequence starting from methyl 2-hydroxyhept-6-enoate could utilize Dess-Martin periodinane (DMP) for oxidation to the ketone, followed by bromination . This method avoids isolating intermediates but risks side reactions with the oxidizing agent.
Stability and Degradation
Methyl 2,2-dibromo-3-oxohept-6-enoate is thermally labile due to:
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Electrophilic α-Bromines: Prone to nucleophilic displacement (e.g., by water or amines).
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Enone System: Susceptible to dimerization via [4+2] cycloadditions, analogous to methyl 2-oxobut-3-enoate .
Storage Recommendations:
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Store at –20°C under argon.
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Use within 48 hours of synthesis to prevent decomposition.
Reactivity and Applications
Diels-Alder Reactions
The electron-deficient enone (C3–C4) acts as a dienophile in cycloadditions. For example, reaction with 1,3-dienes yields functionalized cyclohexenes, a strategy validated for methyl 2-oxobut-3-enoate .
Example:
Nucleophilic Substitutions
The α-bromines are displaceable by nucleophiles (e.g., amines, thiols), enabling access to α-functionalized keto esters.
Case Study:
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Reaction with benzylamine produces methyl 2-benzylamino-3-oxohept-6-enoate, a potential protease inhibitor precursor .
Reductive Debromination
Catalytic hydrogenation (H₂/Pd-C) removes bromines, yielding methyl 3-oxohept-6-enoate, a known fragrance intermediate .
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